![molecular formula C21H19FN2O4 B2516208 Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1359415-88-5](/img/structure/B2516208.png)
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a fluoro substituent, and a carbamoyl group attached to a methoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Methoxy Linker Addition: The methoxy group can be added via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), sodium borohydride, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Intercalating into nucleic acids and affecting their function.
Modulating Receptors: Acting as an agonist or antagonist at various receptor sites.
相似化合物的比较
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can be compared with other similar compounds, such as:
Quinolone Derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoroquinolines: Compounds with a fluoro substituent on the quinoline ring, which may exhibit similar or distinct activities.
Carbamoyl-Substituted Quinoline: Compounds with carbamoyl groups attached to the quinoline core, which may have different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities.
属性
IUPAC Name |
methyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-12-6-13(2)8-15(7-12)23-20(25)11-28-19-10-18(21(26)27-3)24-17-5-4-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMGQWBVLMHOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
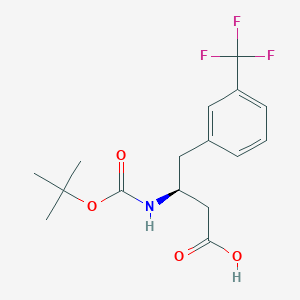
![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)
![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)
![N-[4-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]phenyl]acetamide](/img/structure/B2516130.png)

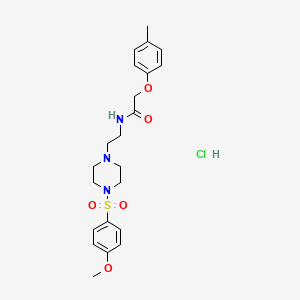

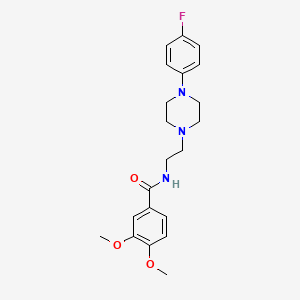
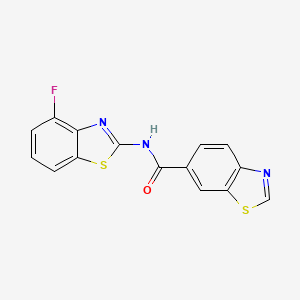
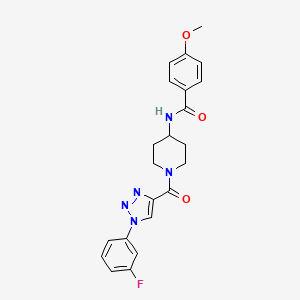
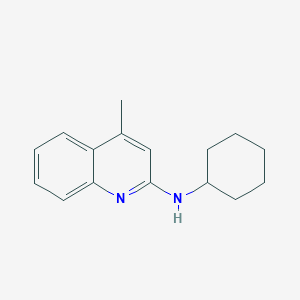
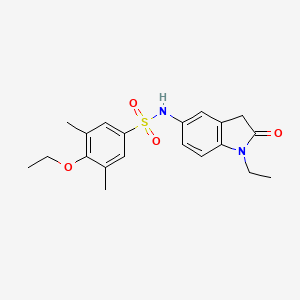
![4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)
![8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2516145.png)
